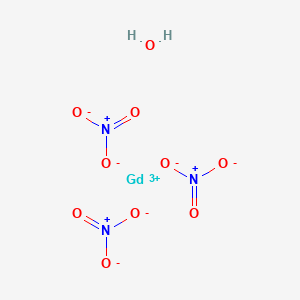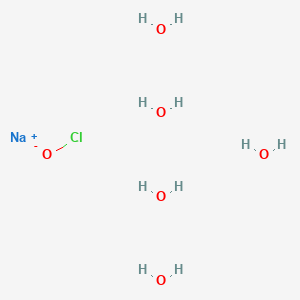
lithium;oxido(dioxo)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “lithium;oxido(dioxo)vanadium” is a chemical entity with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s structure and characteristics make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “lithium;oxido(dioxo)vanadium” involves several synthetic routes. One common method includes the use of carbon-based solid acids, which can be produced through different preparation conditions and modification methods. These methods include one-step, two-step, hydrothermal, and template methods . The choice of carbon source material and carbonization temperature are critical factors in the synthesis process.
Industrial Production Methods: In industrial settings, the hydrothermal carbonization method is often preferred due to its advantages, such as lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids . This method ensures efficient and environmentally friendly production of compound “this compound”.
Chemical Reactions Analysis
Types of Reactions: Compound “lithium;oxido(dioxo)vanadium” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid . The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of compound “this compound” include various derivatives that retain the core structure of the compound while exhibiting different functional properties. These products are essential for further research and application development.
Scientific Research Applications
Compound “lithium;oxido(dioxo)vanadium” has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical processes. In biology, the compound is studied for its potential role in cellular processes and interactions. In medicine, it is explored for its therapeutic properties and potential use in drug development. Industrially, compound “this compound” is utilized in the production of advanced materials and as a component in various manufacturing processes .
Mechanism of Action
The mechanism of action of compound “lithium;oxido(dioxo)vanadium” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Compound CID 2632
- Compound CID 6540461
- Compound CID 5362065
- Compound CID 5479530
These compounds share some similarities with “lithium;oxido(dioxo)vanadium” but differ in their specific properties and applications.
Properties
IUPAC Name |
lithium;oxido(dioxo)vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.V/q+1;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTQTGQBTZMPCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][V](=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][V](=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














